Ethyl 3-[(cyclopropylmethyl)amino]propanoate
Description
Ethyl 3-[(cyclopropylmethyl)amino]propanoate is an organic compound characterized by a propanoate ester backbone substituted with a cyclopropylmethylamino group at the β-position. Its molecular formula is C₉H₁₇NO₂, featuring a cyclopropane ring fused to a methylamino chain, which confers unique steric and electronic properties.
Properties
IUPAC Name |
ethyl 3-(cyclopropylmethylamino)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-2-12-9(11)5-6-10-7-8-3-4-8/h8,10H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJZXBBGJVOZLGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNCC1CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(cyclopropylmethyl)amino]propanoate typically involves the esterification of β-alanine with ethanol in the presence of an acid catalyst. The reaction proceeds as follows:
Esterification: β-alanine is reacted with ethanol in the presence of a strong acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux to facilitate the formation of the ester.
Substitution: The resulting ethyl β-alaninate is then subjected to nucleophilic substitution with cyclopropylmethylamine. This step involves the use of a base such as sodium hydroxide to deprotonate the amine, making it a stronger nucleophile.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large quantities of β-alanine and ethanol are reacted in industrial reactors with continuous stirring and heating.
Continuous Substitution: The ester is continuously fed into a reactor containing cyclopropylmethylamine and a base, ensuring efficient mixing and reaction completion.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(cyclopropylmethyl)amino]propanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
Ethyl 3-[(cyclopropylmethyl)amino]propanoate has diverse applications across several domains:
Medicinal Chemistry
- Drug Development : Its unique structure allows it to serve as a lead compound for synthesizing pharmaceuticals targeting various biological pathways. The cyclopropylmethyl group enhances binding affinity to specific receptors, potentially leading to novel therapeutic agents .
Organic Synthesis
- Intermediate in Synthesis : The compound is used as an intermediate in the synthesis of more complex organic molecules, facilitating the creation of derivatives with varied biological activities .
Biological Studies
- Enzyme Inhibition and Receptor Binding : this compound is studied for its effects on biological systems, particularly in enzyme inhibition and receptor binding studies, which are crucial for understanding drug action mechanisms .
Case Studies
- Therapeutic Potential : A study demonstrated that derivatives of this compound exhibited significant potency as GPR88 agonists, suggesting potential applications in treating conditions like alcohol addiction .
- Biological Activity : Research indicated that compounds related to this compound showed promising antibacterial activity against multi-drug resistant pathogens, highlighting its potential role in developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of Ethyl 3-[(cyclopropylmethyl)amino]propanoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes and receptors. The cyclopropylmethyl group enhances its binding affinity and specificity towards these targets, leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- Cyclopropane vs.
- Functional Group Impact: Electron-withdrawing groups (e.g., nitro in Ethyl 3-(2-nitrophenyl)-3-oxopropanoate) increase electrophilicity but also toxicity, whereas electron-donating groups (e.g., hydroxyl in Ethyl 3-(2-hydroxyphenyl)propanoate) improve flavorant compatibility .
Application Comparison
- Flavor Chemistry: Ethyl 3-(methylthio)propanoate and Ethyl 3-(2-hydroxyphenyl)propanoate are established in food flavoring (e.g., pineapple, herbal notes). The cyclopropylmethyl analog may exhibit similar utility but requires empirical validation .
- Hazard Profile: Ethyl 3-(2-nitrophenyl)-3-oxopropanoate’s classification (H302: harmful if swallowed; H315: skin irritation) highlights the risks of nitro substituents, whereas cyclopropane-containing compounds like the target molecule may pose lower acute toxicity .
Electronic and Steric Effects
- Ethyl 3-(2-furyl)propanoate: The furyl group’s electronegativity alters reaction pathways, making it suitable for electron-deficient dienophiles in cycloadditions .
- This compound: The cyclopropane ring’s angle strain (≈60°) may enhance nucleophilic reactivity at the amino group compared to unstrained analogs .
Biological Activity
Ethyl 3-[(cyclopropylmethyl)amino]propanoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, supported by data tables and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₇NO₂
- Molecular Weight : 171.24 g/mol
- CAS Number : 182559-61-1
The compound features a cyclopropylmethyl group attached to an amino group, which is further connected to a propanoate moiety. This unique structure is believed to enhance its binding affinity to biological targets, making it a subject of various pharmacological studies.
Synthesis
The synthesis of this compound typically involves two main steps:
- Esterification : β-alanine is reacted with ethanol in the presence of an acid catalyst (e.g., sulfuric acid) to form ethyl β-alaninate.
- Nucleophilic Substitution : The ethyl β-alaninate undergoes nucleophilic substitution with cyclopropylmethylamine, facilitated by a base like sodium hydroxide.
The reaction conditions are crucial for optimizing yield and purity, often requiring controlled temperature and solvent conditions .
This compound interacts with specific molecular targets, primarily enzymes and receptors. The cyclopropylmethyl group enhances its binding affinity, allowing it to modulate various biochemical pathways. Preliminary studies suggest that the compound may act as an inhibitor or modulator of certain enzymes involved in metabolic processes.
Enzyme Inhibition
Research indicates that this compound may inhibit specific enzymes related to neurotransmitter regulation and metabolic pathways. For instance, its structural similarity to known inhibitors suggests potential applications in treating conditions like anxiety or depression through modulation of neurotransmitter systems .
Receptor Binding
The compound has shown promise in receptor binding studies, particularly with opioid receptors. Its ability to bind selectively could lead to developments in pain management therapies without the addictive properties associated with traditional opioids .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
Study on Opioid Receptors : A study evaluated the binding affinity of this compound compared to other opioid derivatives. The results indicated a moderate binding affinity, suggesting potential for development as a therapeutic agent .
Compound K_i (nM) This compound TBD Naltrexone 0.7 VZMC013 6.05 - Analgesic Activity : In animal models, the compound exhibited analgesic effects comparable to some existing analgesics but with a different side effect profile, indicating its potential as a safer alternative for pain management .
Applications in Medicine and Industry
This compound is being explored for various applications:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
